molecular formula C8H6Na2O4+2 B11726814 Disodium benzene-1,2-dicarboxylic acid

Disodium benzene-1,2-dicarboxylic acid

Cat. No.: B11726814
M. Wt: 212.11 g/mol
InChI Key: HQWKKEIVHQXCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium benzene-1,2-dicarboxylic acid (CAS 15968-01-1), also known as disodium phthalate, is the disodium salt of phthalic acid (benzene-1,2-dicarboxylic acid). Its molecular formula is C₈H₅Na₂O₄, with a molecular weight of 188.11 g/mol . Structurally, it features two deprotonated carboxylate groups coordinated with sodium ions, rendering it highly water-soluble. This ionic nature distinguishes it from neutral esters or anhydrides derived from phthalic acid.

Disodium phthalate is utilized in coordination chemistry to construct metal-organic frameworks (MOFs) and polymers. For example, it acts as a bridging ligand in indium(III)-based coordination polymers, forming 2D layered structures stabilized by hydrogen bonding and π-π interactions . It also serves as a precursor in synthesizing boron cluster anions for applications like boron neutron capture therapy (BNCT) .

Properties

Molecular Formula

C8H6Na2O4+2

Molecular Weight

212.11 g/mol

IUPAC Name

disodium;phthalic acid

InChI

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1

InChI Key

HQWKKEIVHQXCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium benzene-1,2-dicarboxylic acid can be synthesized through the neutralization of benzene-1,2-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

Industrial production of this compound often involves large-scale neutralization processes. The phthalic acid is produced through the catalytic oxidation of naphthalene or ortho-xylene, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, its role as a chelating agent allows it to form stable complexes with metal ions, enhancing the properties of the final products .

Comparison with Similar Compounds

Phthalic Acid Esters

Phthalic acid esters (dialkyl phthalates) are widely used as plasticizers. Key examples include:

Compound CAS Number Molecular Formula Key Properties Applications
Dimethyl phthalate 131-11-3 C₁₀H₁₀O₄ Miscible with ethanol/ether; insoluble in water. Synthesized via esterification . Plasticizer, solvent, insect repellent
Di-n-amyl phthalate 358730-89-9 C₁₈H₂₆O₄ High thermal stability; low volatility . PVC plasticizer
Di-octyl phthalate 117-81-7 C₂₄H₃₈O₄ Hydrophobic; resistant to hydrolysis . Flexible plastics manufacturing

Key Differences :

  • Solubility : Disodium phthalate is water-soluble due to its ionic nature, whereas esters are lipophilic .
  • Stability : Esters are susceptible to hydrolysis under acidic/basic conditions, while disodium phthalate is stable in aqueous media.
  • Applications : Esters dominate industrial plasticizer markets, while disodium phthalate is niche in materials science (e.g., MOFs) .
Monoalkyl Phthalates

Monoalkyl phthalates (e.g., mono-n-butyl phthalate) are intermediates in ester synthesis. Unlike disodium phthalate:

  • Thermal Instability: Monoesters degrade under standard gas chromatography (GC) conditions, complicating analytical characterization .
  • Synthesis : Produced via acid-catalyzed reactions of phthalic anhydride with alcohols, but rarely isolated due to instability .
Coordination Complexes

Disodium phthalate’s carboxylate groups enable diverse coordination modes with metals. For example:

  • In(III)-1,2-BDC Polymer : Forms a 2D layered structure with octahedral In(III) centers and π-π interactions (centroid distance: 3.671 Å) .
  • Cu(II) Complexes : Used in catalytic reactions, leveraging the ligand’s hemilabile properties .

In contrast, neutral phthalic acid (non-salt form) is less effective in forming stable coordination networks due to protonated carboxyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.